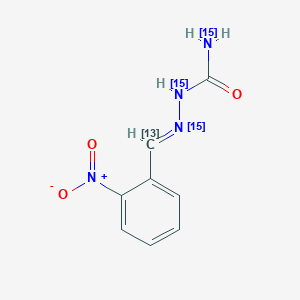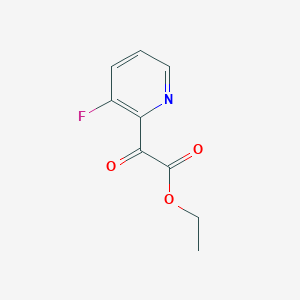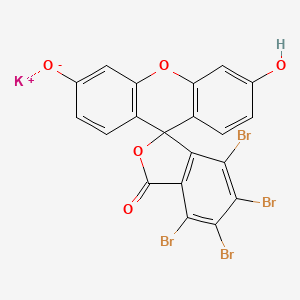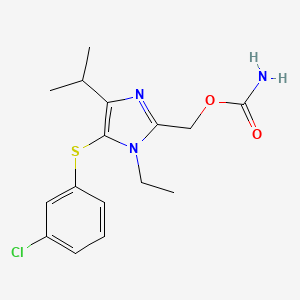
2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a carbamoyloxymethyl group, a chlorophenylthio group, and an isopropyl group, among others
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Chlorophenylthio Group: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenylthiol reagent.
Addition of the Carbamoyloxymethyl Group: The carbamoyloxymethyl group can be added through a reaction with a carbamoyl chloride derivative.
Incorporation of the Isopropyl Group: The isopropyl group can be introduced via alkylation using an appropriate isopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular structures or functions, leading to therapeutic or toxic effects.
類似化合物との比較
Similar Compounds
- 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-n-propyl-4-isopropyl-1H-imidazole
- 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
Uniqueness
2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
178979-43-6 |
|---|---|
分子式 |
C16H20ClN3O2S |
分子量 |
353.9 g/mol |
IUPAC名 |
[5-(3-chlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C16H20ClN3O2S/c1-4-20-13(9-22-16(18)21)19-14(10(2)3)15(20)23-12-7-5-6-11(17)8-12/h5-8,10H,4,9H2,1-3H3,(H2,18,21) |
InChIキー |
TUAZQPYBEJFIAZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC(=C1SC2=CC(=CC=C2)Cl)C(C)C)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
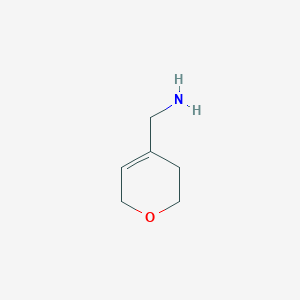
![3-(((2R,3R,11bR)-2-Hydroxy-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-9-yl)oxy)propyl 4-methylbenzenesulfonate](/img/structure/B12938180.png)
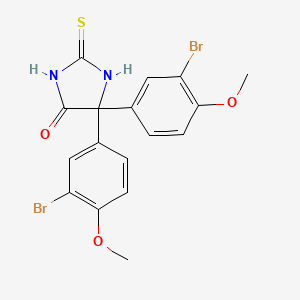
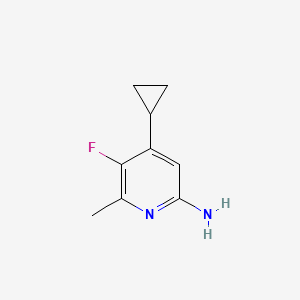
![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-](/img/structure/B12938208.png)

![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
